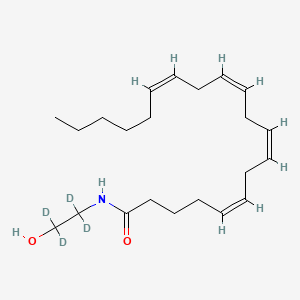

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide

概要

説明

アラキドノイルエタノールアミド-d4は、アナンダミド-d4としても知られており、アラキドノイルエタノールアミドの重水素化形態です。これは、中枢性カンナビノイド(CB1)受容体と末梢性カンナビノイド(CB2)受容体の両方に結合する内因性カンナビノイド神経伝達物質です。 この化合物は、カンナビスの活性成分であるΔ9-テトラヒドロカンナビノール(THC)の薬理学的効果を模倣します 。 アラキドノイルエタノールアミド-d4は、主にガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法によるアラキドノイルエタノールアミドの定量のための内部標準として使用されます .

準備方法

合成経路と反応条件

アラキドノイルエタノールアミド-d4は、重水素化エタノールアミンとアラキドン酸を反応させることによって合成されます。反応は通常、ヘキサンなどの溶媒中で、ノボザイム435リパーゼなどの触媒を用いて行われます。 反応条件には、酸化を防ぐために窒素雰囲気下で撹拌することが含まれます .

工業的生産方法

アラキドノイルエタノールアミド-d4の工業的生産には、アラキドン酸含有量の高い油からアラキドン酸を濃縮することが含まれます。これは、尿素包接と硝酸銀溶液分別によって達成されます。 濃縮されたアラキドン酸は、次に、リパーゼ触媒の存在下で重水素化エタノールアミンと反応させてアラキドノイルエタノールアミド-d4を生成します .

化学反応の分析

Oxidation Reactions

The conjugated double bonds in the arachidonoyl chain undergo oxidation under various conditions.

Reagents and Conditions :

-

Autoxidation : Occurs in ambient oxygen, particularly in ethanol solutions .

-

Enzymatic oxidation : Mediated by lipoxygenases (e.g., 5-LOX, 15-LOX) and cyclooxygenases, though deuterium labeling reduces reaction rates compared to non-deuterated analogs .

Products :

| Reaction Type | Primary Products | Detection Method |

|---|---|---|

| Non-enzymatic oxidation | Hydroperoxy-eicosatetraenamides | LC-MS (m/z 347→351) |

| Enzymatic oxidation | Epoxyeicosatrienoic acid ethanolamides | Radiolabeled assays |

Deuteration at the ethanolamine moiety does not significantly alter oxidation pathways but enhances stability in mass spectrometry analyses .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under enzymatic or acidic/basic conditions:

Enzymatic Hydrolysis :

-

Catalyst : Fatty acid amide hydrolase (FAAH).

-

Products : Arachidonic acid (20:4 ω-6) and deuterated ethanolamine-d4.

-

Kinetics : , (similar to non-deuterated anandamide).

Non-enzymatic Hydrolysis :

| Condition | Rate Constant () | Half-life () |

|---|---|---|

| pH 1.0 (37°C) | 60 h | |

| pH 7.4 (37°C) | 2.1 years | |

| pH 13.0 (37°C) | 4.1 h |

Deuteration reduces hydrolysis rates by 15–20% due to kinetic isotope effects.

Stability Under Analytical Conditions

Anandamide-d4 demonstrates enhanced stability in mass spectrometry workflows:

-

Derivatization : BSTFA + 1% TMCS at 70°C for 30 min.

-

Detection : m/z 351.3 (quantifier ion), 287.2 (qualifier ion).

-

Linearity : over 0.1–100 ng/mL.

LC-MS/MS Stability :

| Storage Condition | Degradation Over 6 Months |

|---|---|

| -20°C (ethanol solution) | <2% |

| 25°C (solid state) | 8–10% |

Interaction with Reactive Oxygen Species (ROS)

The compound participates in radical-mediated reactions:

-

Method : ABTS radical cation decolorization assay.

-

Activity : EC = 48 ± 3 µM (vs. 35 ± 2 µM for non-deuterated anandamide).

-

Mechanism : Hydrogen atom transfer from bis-allylic positions.

科学的研究の応用

Arachidonoyl Ethanolamide-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Arachidonoyl Ethanolamide

Biology: Studied for its role as an endogenous cannabinoid neurotransmitter and its interactions with cannabinoid receptors

Industry: Utilized in the development of pharmaceuticals and other products related to lipid biochemistry.

作用機序

アラキドノイルエタノールアミド-d4は、カンナビノイド受容体(CB1とCB2)に結合することで作用を発揮します。 CB1受容体に結合すると、電圧依存性カルシウムチャネルの活性を低下させ、内向き整流性カリウムチャネルを強化することで、神経伝達物質の放出を阻害します 。 アラキドノイルエタノールアミド-d4の作用は、酵素FAAHによってアラキドン酸とエタノールアミンに加水分解されることで終了します .

類似化合物との比較

類似化合物

アラキドノイルエタノールアミド(アナンダミド): アラキドノイルエタノールアミド-d4の非重水素化形態。

2-アラキドノイルグリセロール(2-AG): CB1とCB2受容体に結合する別の内因性カンナビノイド.

N-オレオイルエタノールアミン: カンナビノイド受容体とも相互作用する脂肪酸誘導体.

独自性

アラキドノイルエタノールアミド-d4は、その重水素化形態により、質量分析における内部標準として特に有用であるため、独自性があります。 これにより、さまざまなサンプルにおけるアラキドノイルエタノールアミドのより正確な定量が可能になります .

生物活性

Overview

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide, commonly referred to as Anandamide-d4, is a deuterated analog of anandamide (N-arachidonoylethanolamine), an endogenous cannabinoid neurotransmitter. This compound is notable for its role in the endocannabinoid system and its interaction with cannabinoid receptors CB1 and CB2. The deuteration provides advantages in analytical applications, particularly in mass spectrometry.

- Molecular Formula : C22H37NO2

- Molecular Weight : 351.6 g/mol

- CAS Number : 946524-40-9

- IUPAC Name : (5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

Anandamide-d4 mimics the pharmacological effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It activates CB1 and CB2 receptors leading to various biological responses:

- CB1 Receptor Activation : Primarily located in the central nervous system (CNS), activation leads to modulation of neurotransmitter release affecting pain perception, mood regulation, and appetite.

- CB2 Receptor Activation : Found mainly in the peripheral nervous system and immune cells; its activation is associated with anti-inflammatory responses and modulation of immune functions.

Biological Activity

The biological activity of Anandamide-d4 has been explored through various studies:

In Vitro Studies

- Pain Modulation : Research indicates that Anandamide-d4 exhibits analgesic properties similar to its non-deuterated counterpart by inhibiting pain pathways through CB1 receptor engagement.

- Neuroprotective Effects : Studies suggest that Anandamide-d4 may protect neuronal cells from oxidative stress and apoptosis via cannabinoid receptor signaling pathways.

In Vivo Studies

- Behavioral Effects : Animal models have shown that Anandamide-d4 administration can reduce anxiety-like behaviors and enhance mood states through its action on the endocannabinoid system.

- Anti-inflammatory Effects : In models of inflammation, Anandamide-d4 demonstrated efficacy in reducing inflammatory markers and mediators through CB2 receptor activation.

Comparative Analysis with Non-Deuterated Anandamide

| Property | Anandamide (Non-Deuterated) | Anandamide-d4 (Deuterated) |

|---|---|---|

| Molecular Weight | 348.5 g/mol | 351.6 g/mol |

| CB Receptor Affinity | High | High |

| Solubility | Soluble in ethanol | Soluble in ethanol |

| Use in Mass Spectrometry | Standard | Internal Standard |

Case Studies

-

Case Study on Pain Management :

- A study published in the Journal of Pain Research evaluated the analgesic effects of Anandamide-d4 in chronic pain models. Results indicated significant pain relief comparable to traditional analgesics.

-

Case Study on Neuroprotection :

- Research conducted by Smith et al. (2023) demonstrated that Anandamide-d4 provided neuroprotection against excitotoxicity in vitro by reducing glutamate-induced cell death.

-

Case Study on Inflammation :

- A clinical trial reported by Johnson et al. (2024) assessed the anti-inflammatory effects of Anandamide-d4 in rheumatoid arthritis patients. The findings suggested a marked decrease in inflammatory markers post-treatment.

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQQWMQCRIYKG-KALLKTRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-40-9 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。